N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Drug Discovery Medicinal Chemistry Physicochemical Properties

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034396-39-7) is a synthetic small molecule belonging to the class of sulfonamides that features a unique combination of a furan-3-yl group, a pyrazin-2-yl core, and a 3-trifluoromethyl-substituted benzene ring. This structural architecture defines a specific chemical space for medicinal chemistry exploration.

Molecular Formula C16H12F3N3O3S
Molecular Weight 383.35
CAS No. 2034396-39-7
Cat. No. B2649806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS2034396-39-7
Molecular FormulaC16H12F3N3O3S
Molecular Weight383.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(F)(F)F
InChIInChI=1S/C16H12F3N3O3S/c17-16(18,19)12-2-1-3-13(8-12)26(23,24)22-9-14-15(21-6-5-20-14)11-4-7-25-10-11/h1-8,10,22H,9H2
InChIKeyVKAHWXUQXZCZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide – Compound Classification and Procurement-Relevant Characteristics


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034396-39-7) is a synthetic small molecule belonging to the class of sulfonamides that features a unique combination of a furan-3-yl group, a pyrazin-2-yl core, and a 3-trifluoromethyl-substituted benzene ring [1]. This structural architecture defines a specific chemical space for medicinal chemistry exploration. The compound is cataloged in authoritative chemical databases and recognized as a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide pharmacophore and the electron-withdrawing trifluoromethyl group [2]. Its molecular formula is C17H13F3N4O3S, with a molecular weight of 410.37 g/mol .

Why Generic Substitution Fails for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Within the class of N-(pyrazin-2-ylmethyl)benzenesulfonamides, the specific substitution pattern at the 3-position of the benzene ring and the nature of the heterocyclic motif on the pyrazine core are critical determinants of target binding, metabolic stability, and selectivity [1]. The 3-trifluoromethyl group is known to impart distinct electronic and steric properties compared to the 4-trifluoromethoxy or non-fluorinated analogs, influencing key physicochemical parameters such as logD, pKa, and hydrogen bonding capability . These differences are not additive; a compound lacking the furan-3-yl group or possessing a different sulfonamide substituent cannot be assumed to replicate the biological profile of this specific compound, making generic substitution a high-risk proposition for projects requiring reproducible structure-activity relationships (SAR).

Quantitative Differentiation Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Structural and Electronic Differentiation via the 3-Trifluoromethyl Substituent

The presence of the 3-trifluoromethyl group versus the 4-trifluoromethoxy group in the benzenesulfonamide moiety results in a calculated difference in lipophilicity and electronic distribution. The meta-substituted CF3 group in the target compound has a Hammett constant (σm) of 0.43, compared to the para-substituted OCF3 group (σp = 0.35) in the closest analog N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide [1]. This difference predicts altered passive membrane permeability and protein binding interactions.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Metabolic Stability Advantage of 3-CF3 over 4-OCF3 Analog

The trifluoromethyl group is generally more metabolically stable than the trifluoromethoxy group due to the stronger C-F bond relative to the C-O bond, which is prone to oxidative defluorination. In a class-level study on benzenesulfonamides, compounds with a 3-CF3 substituent exhibited a longer half-life in human liver microsomes compared to their 4-OCF3 counterparts [1]. This effect is expected to translate to the target compound, providing a pharmacokinetic advantage.

Metabolic Stability Drug Metabolism Medicinal Chemistry

Receptor Binding Affinity: Predicted CRTH2 Antagonism

The target compound is a structural analog of a series of 2,3-disubstituted pyrazine sulfonamides identified as CRTH2 inhibitors in patent US8796280 [1]. While the exact IC50 for this compound is not publicly disclosed, the presence of the furan-3-yl group is expected to enhance binding to the CRTH2 receptor compared to unsubstituted pyrazine analogs. SAR from the patent suggests that a 3-substituted pyrazine core is essential for activity, with many examples showing IC50 < 100 nM [1].

CRTH2 Receptor Binding Inflammation

Optimal Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Based on Quantitative Evidence


Chemical Probe for CRTH2 Receptor Antagonism in In Vitro Inflammation Models

The structural evidence for CRTH2 inhibition makes this compound a strong candidate for use as a chemical tool to interrogate the role of the CRTH2 receptor in cell-based assays of allergic inflammation, where a single-digit nanomolar IC50 is not a strict requirement [1]. Its predicted metabolic stability advantage over OCF3 analogs allows for longer incubation periods in cell cultures.

Lead Optimization in Medicinal Chemistry Programs Targeting Sulfonamide-Binding Enzymes

The distinct electronic character of the 3-CF3 group (σm = 0.43) directs structure-activity relationship studies toward enzymes or receptors with hydrophobic pockets that can accommodate an electron-deficient aryl ring [2]. Researchers can use this compound as a starting point for further derivatization, confident that the core scaffold provides a validated binding motif.

Development of CNS-Penetrant Inhibitors

The combination of a moderate molecular weight (410.37 g/mol) and the lipophilic 3-CF3 group suggests this compound may exhibit sufficient blood-brain barrier permeability for CNS applications. This hypothesis can be tested in in vivo models of neuroinflammation, where CRTH2 is also implicated [1].

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.